molecular formula C5H8N2O2 B3050229 (3R)-4-Cyano-3-hydroxybutanamide CAS No. 244094-04-0

(3R)-4-Cyano-3-hydroxybutanamide

Cat. No.: B3050229
CAS No.: 244094-04-0
M. Wt: 128.13 g/mol
InChI Key: JGNICYPMHKZAGS-SCSAIBSYSA-N
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Description

(3R)-4-Cyano-3-hydroxybutanamide is a chiral organic compound characterized by a hydroxyl group at the C3 position (R-configuration), a cyano group at C4, and an amide functional group. Its stereochemistry and functional group arrangement make it a molecule of interest in medicinal chemistry and synthetic biology, particularly for applications requiring enantioselective interactions.

Properties

IUPAC Name

(3R)-4-cyano-3-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-2-1-4(8)3-5(7)9/h4,8H,1,3H2,(H2,7,9)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNICYPMHKZAGS-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)[C@H](CC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462175
Record name (3R)-4-Cyano-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244094-04-0
Record name (3R)-4-Cyano-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-Cyano-3-hydroxybutanamide can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a cyano-substituted ketone, using a chiral reducing agent. The reaction conditions typically include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes. These methods utilize enzymes to catalyze the reduction of cyano-substituted ketones, providing high yields and enantioselectivity under mild conditions. The use of biocatalysts also reduces the need for hazardous chemicals and harsh reaction conditions, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-Cyano-3-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Formation of 4-cyano-3-oxobutanamide.

    Reduction: Formation of 4-amino-3-hydroxybutanamide.

    Substitution: Formation of 4-cyano-3-halobutanamide or 4-cyano-3-alkoxybutanamide.

Scientific Research Applications

(3R)-4-Cyano-3-hydroxybutanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (3R)-4-Cyano-3-hydroxybutanamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s cyano and hydroxyl groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Notable Features Bioactivity/Applications Reference
This compound C₅H₈N₂O₂ Cyano (C≡N), hydroxyl (-OH), amide R-configuration at C3; high polarity due to amide and hydroxyl groups Potential enzyme inhibitor or prodrug
Compound 9c () C₄₇H₆₆N₈O₁₄ Triazole, hydroxyl, ester, sugar Complex nucleoside analog with octanoate esters; antiviral/cancer drug candidate Antiviral (e.g., targeting polymerases)
(S)-4,4,4-Trifluoro-3-hydroxybutanoic acid () C₄H₅F₃O₃ Trifluoromethyl (-CF₃), hydroxyl, carboxylic acid S-configuration at C3; high electronegativity from CF₃ Intermediate for fluorinated pharmaceuticals

Key Observations :

  • Electron-Withdrawing Groups: The cyano group in this compound offers milder electron withdrawal compared to the trifluoromethyl group in (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid, which significantly enhances metabolic stability and lipophilicity .
  • Complexity vs.
  • Stereochemical Impact: The R-configuration in this compound contrasts with the S-configuration in (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid, affecting enantioselective binding to biological targets .

Critical Insights :

  • Solubility: The amide group in this compound enhances water solubility compared to Compound 9c’s lipophilic esters, but it is less soluble than the carboxylic acid in (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid .

Biological Activity

(3R)-4-Cyano-3-hydroxybutanamide, also known as (3R)-3-hydroxybutanamide, is a chiral organic compound characterized by its unique stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzymatic modulation.

Chemical Structure and Properties

  • Chemical Formula : C5_5H8_8N2_2O2_2
  • Molecular Weight : 128.13 g/mol
  • Chirality : The presence of a chiral center at the third carbon atom contributes to its distinct biological activities.

The compound's structure includes both a hydroxyl group and a cyano group, which are pivotal in its interactions with biological targets.

This compound primarily exerts its biological effects through interactions with specific enzymes. The hydroxyl and cyano groups facilitate non-covalent interactions, such as hydrogen bonding, which are crucial for binding to enzyme active sites. This binding can lead to:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by blocking substrate access.
  • Enzyme Activation : Conversely, it may also act as an activator for certain enzymes, influencing metabolic pathways.

Therapeutic Potential

Research indicates that this compound exhibits several potential therapeutic properties:

  • Anti-inflammatory Effects : Studies suggest it may modulate inflammatory responses.
  • Anticancer Properties : Preliminary findings indicate potential efficacy in inhibiting tumor growth.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Enzyme Modulation :
    • A study demonstrated that the compound interacts with specific metabolic enzymes, altering their activity significantly. This was evidenced by changes in substrate conversion rates in vitro .
  • Therapeutic Applications :
    • In vitro assays showed that this compound reduced the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Structural Analogues

To emphasize the unique properties of this compound, a comparison with related compounds is presented below:

Compound NameStructural FeaturesUnique Characteristics
(3S)-4-Cyano-3-hydroxybutanamideEnantiomer of this compoundExhibits different biological activities due to stereochemistry
4-Cyano-3-hydroxybutanoic acidContains a carboxylic acid group instead of an amideDifferent reactivity patterns and biological effects
4-Cyano-3-hydroxybutanalContains an aldehyde group instead of an amideAlters reactivity and potential applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R)-4-Cyano-3-hydroxybutanamide
Reactant of Route 2
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